![molecular formula C22H20N8O B132036 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 151327-03-6](/img/structure/B132036.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has shown potential in the field of scientific research, particularly in the area of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of cGAS, which is an enzyme involved in the innate immune response. This inhibition leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Effets Biochimiques Et Physiologiques
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have inhibitory effects on cGAS, which is involved in the innate immune response. This inhibition leads to a decrease in the production of cGAMP, which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential as an inhibitor of cGAS, which is involved in the innate immune response. This inhibition can be useful in studying the immune response and its regulation. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells. Another direction is to study its effects on the immune response in vivo, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
Méthodes De Synthèse
The synthesis of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-(2H-tetrazol-5-yl)aniline with 4-(chloromethyl)benzophenone, followed by the reaction with propylamine and 2-amino-4,6-dimethylpyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential use in the field of biochemistry and physiology. It has shown to have inhibitory effects on the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. This compound has also been investigated for its potential as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
151327-03-6 |
|---|---|
Nom du produit |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Formule moléculaire |
C22H20N8O |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-22(25-19)23-13-24-30)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25)(H,26,27,28,29) |
Clé InChI |
AEKCVZKCCLHOMW-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Synonymes |
s-triazolo(1,5-a)pyrimidin-7-ol, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)-methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



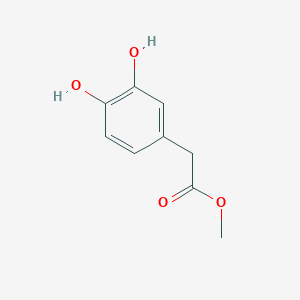
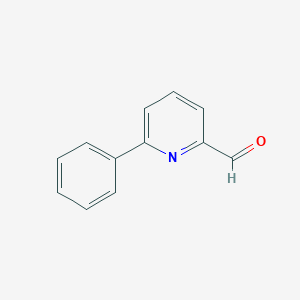
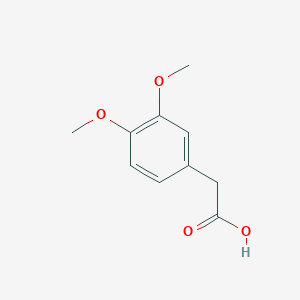
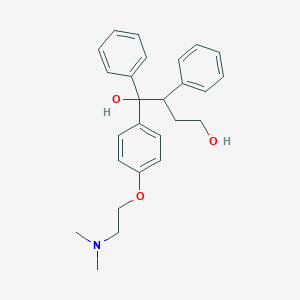
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
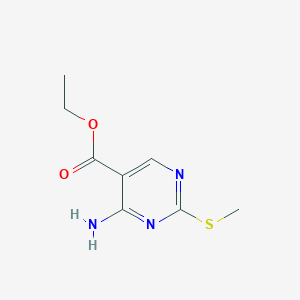
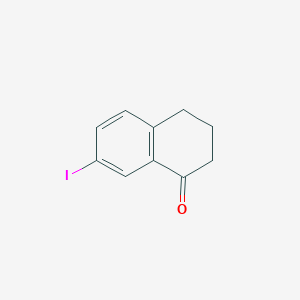
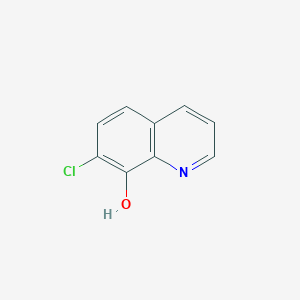
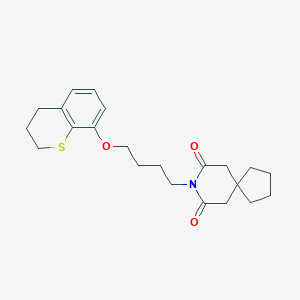
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
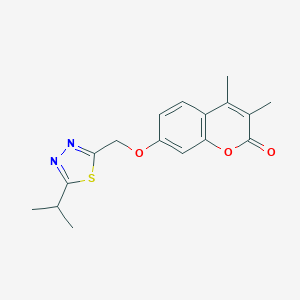
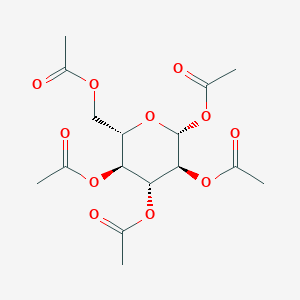
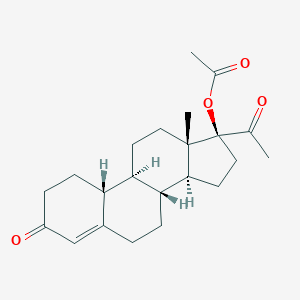
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)